8-Nonenoic acid, 5-oxo-

CAS No.: 32764-92-4

Cat. No.: VC13776205

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32764-92-4 |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

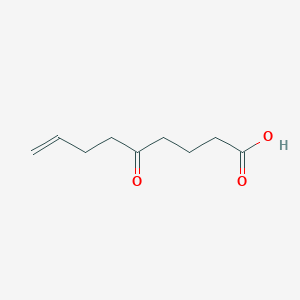

| IUPAC Name | 5-oxonon-8-enoic acid |

| Standard InChI | InChI=1S/C9H14O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2H,1,3-7H2,(H,11,12) |

| Standard InChI Key | BZIQZRTWKJCXGM-UHFFFAOYSA-N |

| SMILES | C=CCCC(=O)CCCC(=O)O |

| Canonical SMILES | C=CCCC(=O)CCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

5-Oxo-8-nonenoic acid is systematically named as 8-nonenoic acid, 5-oxo- under IUPAC nomenclature . Its linear structure formula is , with the ketone and carboxylic acid groups contributing to its polar nature. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.21 g/mol | |

| Purity | 95% | |

| Synonyms | 5-Oxonon-8-enoic acid, 8-Nonenoic acid, 5-oxo- |

The compound’s spectral data, such as its monoisotropic mass (170.094294 Da) and ChemSpider ID (57513163), further aid in its identification .

Stereochemical Considerations

While 5-oxo-8-nonenoic acid itself lacks chiral centers, its derivatives, such as ethyl 5-oxo-8-nonenoate, serve as precursors for synthesizing enantiomerically pure amino acids. For example, (S)- and (R)-N-tert-butoxycarbonyl-2-amino-8-nonenoic acids are synthesized via Grignard reactions followed by stereoselective reductions . These derivatives are critical in pharmaceutical research, particularly for designing peptide-based therapeutics .

Synthetic Pathways and Methodologies

Grignard Reaction-Based Synthesis

A patented method for synthesizing optically active 2-amino-8-nonenoic acid derivatives begins with the formation of a Grignard reagent (e.g., butylmagnesium bromide) reacting with N-protected pyroglutamic acid ethyl ester . The reaction proceeds as follows:

-

Grignard Reagent Preparation: Magnesium chips react with 1-butyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen .

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl group of the pyroglutamate ester, forming a tertiary alcohol intermediate .

-

Oxidation and Reduction: The intermediate is oxidized to a ketone (5-oxo-8-nonenoic acid ethyl ester) and subsequently reduced using sodium borohydride to yield the final amino acid derivative .

This method achieves a 56% yield for the ethyl ester intermediate, demonstrating its practicality for large-scale production .

| Hazard Statement | Precautionary Measure | Code |

|---|---|---|

| H315-H319 | Causes skin/eye irritation | P264 |

| H335 | May cause respiratory irritation | P261 |

| H227 | Combustible liquid | P210 |

Applications in Pharmaceutical Chemistry

Intermediate for Amino Acid Synthesis

5-Oxo-8-nonenoic acid derivatives are pivotal in synthesizing non-proteinogenic amino acids. For instance, (S)-N-tert-butoxycarbonyl-2-amino-8-nonenoic acid is a precursor for peptides with enhanced metabolic stability . The ethyl ester variant undergoes hydrazide formation and reduction to introduce amino groups stereoselectively .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume